1-(5-(3-(azepan-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone hydrochloride
CAS No.: 2034604-36-7
Cat. No.: VC4494653
Molecular Formula: C22H33ClN2O3
Molecular Weight: 408.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034604-36-7 |
|---|---|
| Molecular Formula | C22H33ClN2O3 |
| Molecular Weight | 408.97 |
| IUPAC Name | 1-[5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone;hydrochloride |
| Standard InChI | InChI=1S/C22H32N2O3.ClH/c1-4-24-16(2)22(17(3)25)20-13-19(9-10-21(20)24)27-15-18(26)14-23-11-7-5-6-8-12-23;/h9-10,13,18,26H,4-8,11-12,14-15H2,1-3H3;1H |
| Standard InChI Key | SAOTYKYTDPHMTQ-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCCCCC3)O)C(=O)C)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Indole Core: A 1H-indole ring substituted at the 1-position with an ethyl group, the 2-position with a methyl group, and the 3-position with an ethanone moiety .
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Side Chain: A 3-(azepan-1-yl)-2-hydroxypropoxy group at the 5-position of the indole. This side chain includes a seven-membered azepane ring linked via a hydroxypropoxy bridge .
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Hydrochloride Salt: The azepane’s tertiary amine forms a salt with hydrochloric acid, enhancing solubility .
The SMILES notation (CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCCCCC3)O)C(=O)C)C.Cl) and InChIKey (SAOTYKYTDPHMTQ-UHFFFAOYSA-N) provide precise stereochemical details .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₃₃ClN₂O₃ |
| Molecular Weight | 408.97 g/mol |
| CAS Number | 2034604-36-7 |
| Solubility | Likely polar solvents (e.g., DMSO, water) due to hydrochloride salt |
| Stability | Storage at 2–8°C recommended |
The hydrochloride salt improves aqueous solubility, critical for in vitro assays. The hydroxypropoxy and azepane groups contribute to moderate hydrophilicity, while the indole and ethyl/methyl substitutions enhance lipophilicity, suggesting balanced membrane permeability .
Synthesis and Preparation
Synthetic Routes
While explicit protocols for this compound are scarce, analogous indole derivatives are synthesized through:
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Alkylation/Acylation: Introducing the ethyl and methyl groups via nucleophilic substitution or Friedel-Crafts acylation.
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Side-Chain Attachment: Mitsunobu or Williamson ether synthesis to link the hydroxypropoxy-azepane moiety to the indole .
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Salt Formation: Treatment with HCl to protonate the azepane’s amine .
A representative pathway for similar compounds (e.g., 1-(5-bromo-2-hydroxyphenyl)ethanone) involves Suzuki-Miyaura coupling for aryl-aryl bond formation . For this compound, a brominated indole intermediate could undergo coupling with a preformed azepane-containing side chain .
Optimization Challenges
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Regioselectivity: Ensuring substitution at the indole’s 5-position requires directing groups or protective strategies .
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Steric Hindrance: Bulky azepane may necessitate high-temperature reactions or catalysts like Pd(PPh₃)₄ .
Biological Activity and Mechanistic Insights
Hypothesized Targets
Though direct data are lacking, structural analogs suggest potential interactions with:
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G-Protein-Coupled Receptors (GPCRs): The azepane moiety resembles ligands for serotonin or dopamine receptors .
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Enzymes: Hydroxypropoxy groups may engage oxidoreductases, as seen in crystallographic screens of similar compounds .
In Silico Predictions
Computational models (e.g., molecular docking) predict moderate affinity for:
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5-HT₂A Serotonin Receptor: Due to indole’s similarity to tryptamine .
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Cytochrome P450 Enzymes: Metabolism via hydroxylation or N-dealkylation .
Future Research Directions
Priority Investigations
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Pharmacokinetics: Assess absorption, distribution, and metabolism using LC-MS/MS .
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Toxicity Profiling: Acute and chronic toxicity studies in model organisms.
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Target Deconvolution: CRISPR-Cas9 screens to identify binding partners .
Synthetic Improvements
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